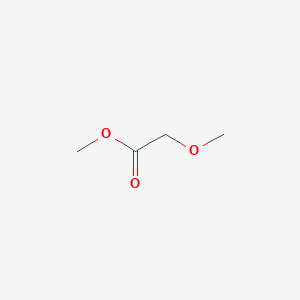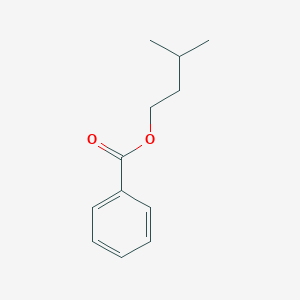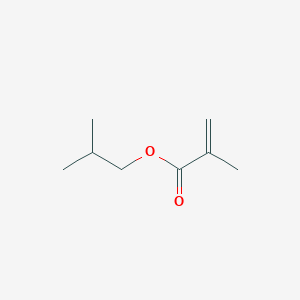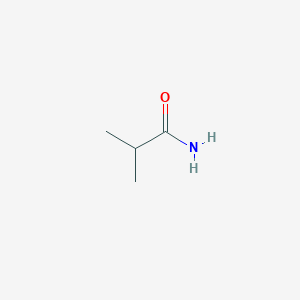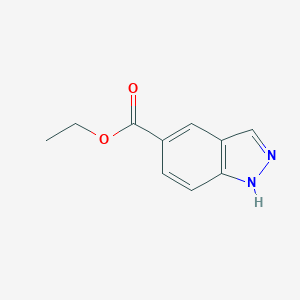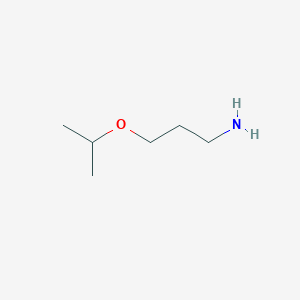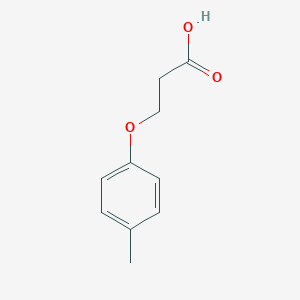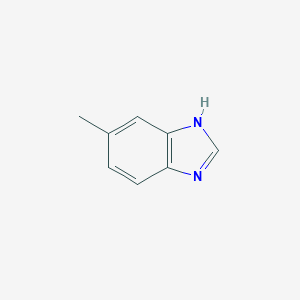![molecular formula C12H10FNO2S B147208 2-[3-Fluoro-4-(thiazol-2-yl)phenyl]propionic Acid CAS No. 132483-34-2](/img/structure/B147208.png)
2-[3-Fluoro-4-(thiazol-2-yl)phenyl]propionic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-Fluoro-4-(thiazol-2-yl)phenyl]propionic Acid, also known as FTPA, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FTPA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to possess anti-inflammatory, analgesic, and antipyretic properties.
Wirkmechanismus
2-[3-Fluoro-4-(thiazol-2-yl)phenyl]propionic Acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX-2, which leads to a decrease in the production of prostaglandins. Prostaglandins are lipid mediators that play a critical role in the regulation of inflammation, pain, and fever. By reducing the production of prostaglandins, 2-[3-Fluoro-4-(thiazol-2-yl)phenyl]propionic Acid decreases the inflammatory response and alleviates pain and fever.
Biochemical and Physiological Effects:
2-[3-Fluoro-4-(thiazol-2-yl)phenyl]propionic Acid has been shown to have a high degree of selectivity towards COX-2, which makes it a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. 2-[3-Fluoro-4-(thiazol-2-yl)phenyl]propionic Acid has also been shown to have a good safety profile, with no significant adverse effects reported in pre-clinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
2-[3-Fluoro-4-(thiazol-2-yl)phenyl]propionic Acid has several advantages for lab experiments, including its high selectivity towards COX-2, good safety profile, and potential therapeutic applications. However, 2-[3-Fluoro-4-(thiazol-2-yl)phenyl]propionic Acid also has some limitations, including its relatively low potency compared to other NSAIDs and the need for further studies to determine its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-[3-Fluoro-4-(thiazol-2-yl)phenyl]propionic Acid, including the development of more potent analogs, the investigation of its efficacy in animal models of inflammatory diseases, and the exploration of its potential as a cancer therapeutic. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory and analgesic effects of 2-[3-Fluoro-4-(thiazol-2-yl)phenyl]propionic Acid and to determine its safety and efficacy in clinical trials.
In conclusion, 2-[3-Fluoro-4-(thiazol-2-yl)phenyl]propionic Acid is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its anti-inflammatory and analgesic properties, high selectivity towards COX-2, and good safety profile make it a promising candidate for the treatment of inflammatory diseases. Further studies are needed to determine its efficacy in vivo and its potential as a cancer therapeutic.
Synthesemethoden
2-[3-Fluoro-4-(thiazol-2-yl)phenyl]propionic Acid can be synthesized via a multistep reaction starting from 3-fluoro-4-nitrophenylacetic acid and thiazole-2-carboxylic acid. The reaction involves the reduction of the nitro group, followed by the formation of an amide bond between the carboxylic acid and thiazole-2-amine. The final step involves the deprotection of the thiazole-2-carboxylic acid to yield 2-[3-Fluoro-4-(thiazol-2-yl)phenyl]propionic Acid.
Wissenschaftliche Forschungsanwendungen
2-[3-Fluoro-4-(thiazol-2-yl)phenyl]propionic Acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever. 2-[3-Fluoro-4-(thiazol-2-yl)phenyl]propionic Acid has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo.
Eigenschaften
CAS-Nummer |
132483-34-2 |
|---|---|
Produktname |
2-[3-Fluoro-4-(thiazol-2-yl)phenyl]propionic Acid |
Molekularformel |
C12H10FNO2S |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
2-[3-fluoro-4-(1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H10FNO2S/c1-7(12(15)16)8-2-3-9(10(13)6-8)11-14-4-5-17-11/h2-7H,1H3,(H,15,16) |
InChI-Schlüssel |
XAXMCRLNNVULLV-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)F)C(=O)O |
Kanonische SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



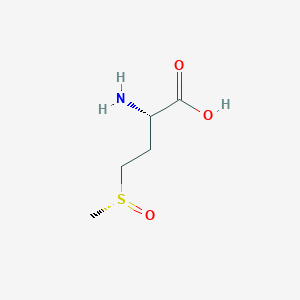

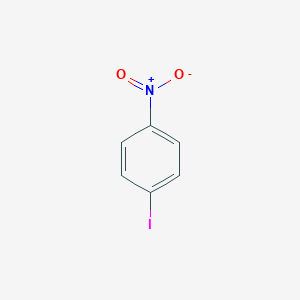
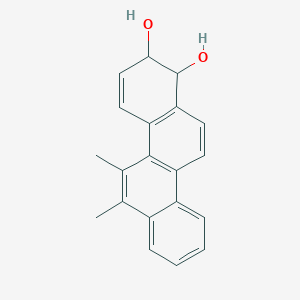
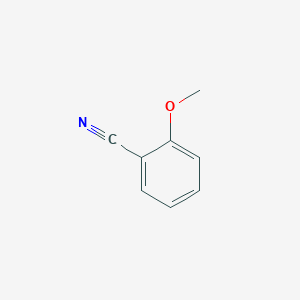
![2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylphenyl]-4-iodoisoindole-1,3-dione](/img/structure/B147134.png)
